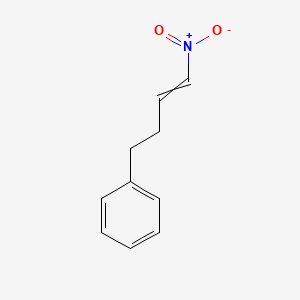

(4-Nitrobut-3-EN-1-YL)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

169775-70-6 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-nitrobut-3-enylbenzene |

InChI |

InChI=1S/C10H11NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2 |

InChI Key |

MSEZMFQAIYVMIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC=C[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Nitrobut 3 En 1 Yl Benzene and Analogous Nitroalkenes

Classical and Modified Approaches to Nitroalkene Formationsci-rad.com

Traditional methods for forming nitroalkenes often rely on condensation and elimination reactions, which remain foundational in organic synthesis. sci-rad.com

The Henry reaction, or nitroaldol reaction, is a cornerstone for carbon-carbon bond formation, involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgencyclopedia.pub This reaction produces a β-nitro alcohol, a direct precursor to the target nitroalkene. wikipedia.orgencyclopedia.pub The mechanism begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon. wikipedia.org

The resulting β-nitro alcohol can subsequently undergo dehydration to yield the conjugated nitroalkene. wikipedia.orgencyclopedia.pub This elimination of water is often promoted by the stability of the resulting conjugated system and can sometimes occur spontaneously under the reaction conditions, though it may require a separate step with a dehydrating agent or mild base. organic-chemistry.orgtandfonline.com For the synthesis of aromatic nitroalkenes, this two-step sequence (condensation followed by dehydration) is a common and effective strategy. researchgate.net While direct synthesis of (4-Nitrobut-3-en-1-yl)benzene via this method is not extensively detailed, the pathway is well-established for analogous compounds. For example, various aromatic aldehydes can be reacted with nitroalkanes to produce a range of β-nitrostyrene derivatives.

Table 1: Examples of Henry Reaction for Nitroalkene Precursor Synthesis

| Aldehyde | Nitroalkane | Base/Catalyst | Product (β-Nitro Alcohol) | Yield |

|---|---|---|---|---|

| Benzaldehyde | Nitromethane (B149229) | K₂CO₃ (in water) | 2-Nitro-1-phenylethan-1-ol | Excellent tandfonline.com |

| 4-Chlorobenzaldehyde | Nitromethane | Amine-modified silica (B1680970) gel | 1-(4-Chlorophenyl)-2-nitroethan-1-ol | High rsc.orgencyclopedia.pub |

| Propanal | Nitroethane | TBAF | 3-Nitro-2-pentanol | Good |

This table is illustrative of the Henry reaction pathway.

The formation of the alkene double bond can be achieved through the elimination of small molecules from saturated nitro-compound precursors. sci-rad.combibliotekanauki.pl This approach is a versatile and widely used strategy for the selective preparation of nitroalkenes. sci-rad.com

Key elimination pathways include:

Dehydration of β-nitro alcohols : This is the most common follow-up to the Henry reaction. The alcohol produced is dehydrated to form the C=C double bond. This can be achieved using various reagents, such as phthalic anhydride (B1165640) or simply by heating in the presence of a mild base. sci-rad.comresearchgate.net

Dehydrohalogenation : Saturated chloro- or bromo-nitro compounds can undergo elimination of hydrogen halides (HCl or HBr) to yield nitroalkenes. This reaction is typically promoted by a base, such as picoline or sodium acetate. sci-rad.com

Elimination of Carboxylic Acids : Nitro-alkyl carboxylates, such as acetates or benzoates, can eliminate a molecule of carboxylic acid upon heating (thermolysis) or in the presence of a base to form the desired nitroalkene. sci-rad.comresearchgate.net This method is effective for producing compounds like 1-phenyl-1-nitroethene from 2-benzoyloxy-1-phenyl-1-nitroethane. sci-rad.comresearchgate.net

Table 2: Elimination Reactions for Nitroalkene Synthesis

| Substrate | Reagent/Condition | Leaving Group | Product | Reference |

|---|---|---|---|---|

| 2-Nitroalcohol | Phthalic Anhydride | H₂O | Nitroethene | sci-rad.comresearchgate.net |

| 1-Phenyl-2-nitroethyl acetate | Heat (Thermolysis) | Acetic Acid | β-Nitrostyrene | sci-rad.com |

| 1-Bromo-2-nitro-2-phenylethane | Triethylamine | HBr | β-Nitrostyrene | sci-rad.com |

Alkene Cross-Metathesis in Nitroalkene Synthesisbibliotekanauki.pl

A more modern and highly efficient method for synthesizing functionalized nitroalkenes is through alkene cross-metathesis (CM). acs.orgacs.org This powerful carbon-carbon bond-forming reaction utilizes catalysts, most notably Grubbs' second-generation catalyst, to couple two different alkenes. acs.orgacs.org This methodology allows for the synthesis of complex nitroalkenes that may be difficult to access through classical routes. acs.orgnih.gov

The reaction involves treating a simple aliphatic nitroalkene, such as 6-nitrohex-1-ene, with a variety of substituted alkenes in the presence of the catalyst. acs.orgorganic-chemistry.org A significant advantage of this method is that the aliphatic nitro group does not interfere with the metathesis process or deactivate the catalyst. acs.orgacs.org This approach offers an expedient route to a diverse range of substituted aliphatic nitro compounds. acs.orgacs.org

Table 3: Nitroalkene Synthesis via Alkene Cross-Metathesis

| Nitroalkene Substrate | Alkene Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Nitrohex-1-ene | tert-Butyl acrylate | Grubbs' 2nd Gen. | tert-Butyl (E)-8-nitrooct-2-enoate | 85% | acs.orgacs.org |

| 6-Nitrohex-1-ene | Styrene | Grubbs' 2nd Gen. | (E)-(8-Nitrooct-1-en-1-yl)benzene | 82% | acs.orgacs.org |

| 6-Nitrohex-1-ene | 1-Vinylpyrrolidin-2-one | Grubbs' 2nd Gen. | 1-((E)-8-Nitrooct-1-en-1-yl)pyrrolidin-2-one | 70% | acs.orgacs.org |

Continuous Flow Chemistry for Enhanced Nitroalkene Synthesisresearchgate.netwikipedia.orgfrontiersin.orgakjournals.comnih.gov

Continuous flow chemistry has emerged as a revolutionary technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for the synthesis of nitroalkenes and their derivatives. researchgate.netfrontiersin.org

Process intensification refers to the development of cleaner, safer, and more energy-efficient manufacturing processes. unito.itresearchgate.net Flow reactors are central to this concept. Their high surface-area-to-volume ratio allows for superior heat and mass transfer compared to batch reactors. frontiersin.orgacs.org This enables precise temperature control of potentially exothermic reactions and rapid mixing of reagents, leading to faster reaction rates, higher yields, and improved reproducibility. acs.orgresearchgate.net

For nitroalkene synthesis, which can involve hazardous reagents and intermediates, the enhanced safety of flow reactors is a major benefit. researchgate.net The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. frontiersin.org Furthermore, flow chemistry allows for the exploration of "novel process windows," using high temperatures and pressures that would be unsafe in large-scale batch reactors, thereby maximizing process intensification. acs.org

Several multistep flow protocols for synthesizing nitroalkene derivatives have been developed. A common sequence involves a Henry reaction followed by a subsequent transformation. For example, an aldehyde and nitromethane can be pumped through a packed-bed reactor containing a solid-supported base catalyst (e.g., amino-functionalized silica gel) to generate a β-nitrostyrene in the first step. rsc.orgacs.org The output stream containing the nitroalkene can then be directly mixed with a new reagent and passed through a second reactor to perform a subsequent reaction, such as a Michael addition. akjournals.comnih.gov This integrated approach has been successfully used in the synthesis of precursors for active pharmaceutical ingredients like (R)-pregabalin and (S)-rolipram. nih.govacs.org

Table 4: Example of a Two-Step Telescoped Flow Process

| Step | Reaction | Reactor/Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | Henry Reaction | Packed bed with SiO₂–NH₂ | Toluene, 75 °C | Aldehyde + Nitromethane → Nitroalkene | acs.org |

This sequential processing in a fully automated system highlights the efficiency and control offered by modern flow chemistry for the synthesis of complex organic molecules derived from nitroalkenes. rsc.orgacs.org

Reactivity Profiles and Mechanistic Investigations of 4 Nitrobut 3 En 1 Yl Benzene Transformations

Conjugate Addition Reactions (Michael Additions) of Nitroalkenes

Conjugate addition, or Michael addition, represents a cornerstone of C-C and C-heteroatom bond formation. In the context of (4-Nitrobut-3-en-1-yl)benzene, the polarized nitroalkene system readily accepts nucleophiles, leading to the formation of a nitronate intermediate, which is subsequently protonated to yield the final adduct.

The formation of new carbon-carbon bonds via conjugate addition to nitroalkenes is a powerful tool in synthetic organic chemistry. The strong electron-withdrawing capacity of the nitro group activates the double bond for attack by various carbon-based nucleophiles.

Organocatalysis, particularly through enamine intermediates, has emerged as a potent strategy for the asymmetric conjugate addition of carbonyl compounds to nitroalkenes. In this methodology, a chiral secondary amine catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine. This enamine then adds to the electrophilic nitroalkene. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the functionalized carbonyl product.

While specific studies detailing the enamine-catalyzed addition of aldehydes and ketones to this compound are not extensively documented in publicly available literature, the general mechanism is well-established for a wide range of nitroalkenes and carbonyl compounds. For instance, the reaction of various aldehydes with nitroolefins in the presence of chiral prolinol ether catalysts has been shown to proceed with high enantioselectivity. nih.govresearchgate.net Similarly, the asymmetric Michael addition of cyclic ketones to nitroalkenes can be achieved with high efficiency using artificial enzymes that utilize a catalytic pyrrolidine (B122466) residue to facilitate enamine activation. researchgate.netnih.gov These reactions typically yield γ-nitro ketones or aldehydes, which are versatile synthetic intermediates. mdpi.comresearchgate.net

The general transformation can be represented as follows:

General Scheme for Enamine-Catalyzed Michael Addition

Aldehyde/Ketone + this compound --(Chiral Amine Catalyst)--> γ-Nitro Carbonyl Compound

| Catalyst Type | Nucleophile | Typical Product | Stereoselectivity |

| Chiral Prolinol Ethers | Aldehydes | γ-Nitroaldehydes | High ee |

| Chiral Diamine Derivatives | Ketones | γ-Nitroketones | High dr and ee |

| Artificial Enzymes | Cyclic Ketones | Chiral γ-Nitro Cyclic Ketones | Excellent ee and dr |

Note: This table represents generalized findings for enamine-catalyzed additions to nitroalkenes, as specific data for this compound is limited.

Soft carbon nucleophiles, such as those derived from 1,3-dicarbonyl compounds (e.g., malonic esters, acetylacetone), are excellent partners in Michael additions to nitroalkenes. The acidity of the proton between the two carbonyl groups facilitates the formation of a stabilized enolate, which readily adds to the β-carbon of the nitroalkene.

While specific examples with this compound are not readily found in the literature, the reaction of β-nitrostyrene with 1,3-dicarbonyl compounds like 1,3-indandione has been studied. These reactions can be promoted by organocatalysts, such as primary amine-based Ts-DPEN, to achieve good enantioselectivities. mdpi.com The resulting adducts are highly functionalized molecules containing both a dicarbonyl moiety and a nitro group, which can be further manipulated synthetically.

Illustrative Reaction of a 1,3-Dicarbonyl Compound with a Nitroalkene

| 1,3-Dicarbonyl Compound | Nitroalkene | Catalyst | Product Type |

| 1,3-Indandione | β-Nitrostyrene | Ts-DPEN | Chiral nitroalkylated dicarbonyl |

| Acetylacetone | β-Nitrostyrene | Quinine Derivative | Chiral nitroalkylated diketone |

Note: This table is illustrative of reactions with similar nitroalkenes due to the limited specific data for this compound.

Organometallic reagents are a valuable source of carbon nucleophiles for conjugate addition reactions. Organozinc reagents, in particular, have gained prominence due to their functional group tolerance and milder reactivity compared to more reactive organometallics like organolithiums or Grignards. The copper-catalyzed conjugate addition of diorganozinc compounds to nitroolefins is an effective method for forming C-C bonds. acs.orgresearchgate.net This reaction proceeds efficiently to yield nitroalkanes resulting from the addition of one of the organic groups from the zinc reagent. researchgate.netthieme-connect.com

Solvent- and catalyst-free conditions have also been developed for the conjugate addition of allylzinc and benzylzinc reagents to β-nitroalkenes, affording the corresponding products in high yields. thieme-connect.com This highlights the intrinsic reactivity of organozinc halides towards nitroalkenes.

Representative Conjugate Addition of Organozinc Reagents to Nitroalkenes

| Organozinc Reagent | Nitroalkene | Catalyst/Conditions | Product |

| Diethylzinc | β-Nitrostyrene | Cu(I)/Chiral Ligand | (S)-3-Nitro-1-phenylpentane |

| Allylzinc Bromide | β-Nitrostyrene | Solvent-free, rt | 5-Nitro-3-phenylhex-1-ene |

| Benzylzinc Bromide | β-Nitrostyrene | Solvent-free, rt | 3,4-Diphenyl-1-nitrobutane |

Note: The data in this table is based on reactions with β-nitrostyrene as a model substrate to illustrate the general reactivity.

The electrophilic nature of the double bond in this compound also allows for the conjugate addition of heteroatom nucleophiles, such as those based on sulfur and nitrogen. These reactions are fundamental for the introduction of heteroatomic functional groups.

The addition of thiols (thio-Michael addition) and amines (aza-Michael addition) to activated alkenes are highly efficient reactions. For instance, the direct nucleophilic addition of alkyl amines to activated enynes has been shown to be highly regioselective, yielding α,β-dehydroamino acid derivatives. mdpi.com While specific studies on this compound are scarce, the high reactivity of nitroalkenes suggests that it would readily undergo such additions.

Carbon-Carbon Bond Forming Reactions with Varied Nucleophiles

Cycloaddition Chemistry Involving Nitroalkenes

The carbon-carbon double bond in nitroalkenes can also participate in cycloaddition reactions, acting as a 2π component. These reactions are powerful methods for the construction of cyclic systems with high stereocontrol.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. wikipedia.orgorganic-chemistry.orgchemistrysteps.com Nitroalkenes, with their electron-withdrawing group, are activated dienophiles and can react with electron-rich dienes. rsc.org For example, the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been investigated, leading to the formation of novel monofluorinated norbornenes. nih.gov

Furthermore, nitroalkenes can participate in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org In these reactions, a 1,3-dipole reacts with the nitroalkene (the dipolarophile) to form a five-membered heterocyclic ring. fu-berlin.de This reaction is a highly efficient route to various heterocycles, and the regioselectivity is often controlled by the electronic properties of the reactants. acs.org

| Cycloaddition Type | Reactant Partner | Product Type |

| Diels-Alder [4+2] | Conjugated Diene | Substituted Cyclohexene |

| 1,3-Dipolar [3+2] | 1,3-Dipole (e.g., Nitrone, Azide) | Five-membered Heterocycle |

Note: This table outlines the general cycloaddition reactivity of nitroalkenes. Specific examples involving this compound are not well-documented.

[3+2] Cycloaddition Reactions with 1,3-Dipoles

The polarized nature of the double bond in this compound makes it an effective dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions are powerful methods for constructing five-membered heterocyclic rings.

While the classical [3+2] cycloadditions of this compound with simple 1,3-dipoles like nitrones, azides, or diazo compounds are mechanistically plausible, specific examples in the literature are sparse. However, more complex and synthetically valuable transformations that follow a formal [3+2] pathway have been developed. A notable example is the rhodium(III)-catalyzed spirocyclization, which demonstrates the compound's utility in advanced synthetic methodologies. researchgate.net

In this process, this compound reacts with 2-aryl-3H-indol-3-ones in a reaction that proceeds via a C-H activation/[3+2] spirocyclization mechanism. researchgate.net The reaction is initiated by the formation of a cationic Rh(III) complex which facilitates the C-H activation of the indole derivative to form a five-membered rhodacycle intermediate. researchgate.net This intermediate then coordinates with the nitroalkene. Subsequent insertion of the C=C bond of this compound and a 1,2-addition step lead to the formation of the spirocyclic product, regenerating the Rh(III) catalyst. researchgate.net

The rhodium-catalyzed reaction described above is a prime example of a cascade sequence where multiple bond-forming events occur in a single pot. researchgate.net This C-H activation/[3+2] spirocyclization is highly efficient for creating complex C2-quaternary-indol-3-one frameworks bearing a versatile nitro group. researchgate.net The reaction demonstrates good functional group tolerance and can be controlled to selectively produce different diastereomers by modifying the reaction conditions, such as the choice of additive. researchgate.net For instance, the use of different carboxylic acids as additives can influence the stereochemical outcome of the cyclization. researchgate.net

Table 1: Rh(III)-Catalyzed [3+2] Spirocyclization of 2-phenyl-3H-indol-3-one with this compound researchgate.net

| Catalyst | Silver Salt | Additive | Solvent | Temp. (°C) | Product | Yield (%) |

| [Cp*RhCl₂]₂ | AgNTf₂ | CsOOCCF₃ | TFE | 100 | Nitro-substituted spiro indole ketone | 77 |

[2+2] Cycloaddition Reactions

The participation of nitroalkenes in [2+2] cycloaddition reactions, often promoted photochemically, is a known method for the synthesis of nitro-substituted cyclobutane rings. However, detailed studies and specific examples of this compound undergoing [2+2] cycloaddition reactions are not extensively reported in the surveyed scientific literature.

[4+2] Hetero-Diels-Alder Reactions

As an electron-deficient alkene, this compound is a potential dienophile for [4+2] cycloaddition reactions with electron-rich dienes. The nitro group significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of a diene. While nitroalkenes are generally recognized as useful substrates in Diels-Alder reactions, specific applications of this compound in either standard or hetero-Diels-Alder reactions are not well-documented in published research. mdma.ch

Reduction Transformations of Nitroalkene Functionalities

The nitroalkene moiety in this compound contains two reducible functionalities: the carbon-carbon double bond and the nitro group. Selective reduction of one group while leaving the other intact is a key challenge and provides access to valuable synthetic intermediates.

Other Advanced Reactive Pathways of Nitroalkenes

Transition Metal-Catalyzed C-H Bond Activation and Addition Reactions

The transformation of this compound through transition metal-catalyzed C-H bond activation represents a potent strategy for the construction of complex molecular architectures. This approach can be envisioned to proceed via either intramolecular or intermolecular pathways, leading to the formation of novel carbocyclic and heterocyclic frameworks. The inherent reactivity of the nitroalkene moiety as a Michael acceptor, coupled with the potential for C-H activation at the terminal phenyl group, provides a versatile platform for catalytic transformations.

Intramolecular Cyclization:

A plausible and synthetically valuable transformation of this compound is an intramolecular cyclization reaction initiated by the activation of an ortho-C-H bond of the phenyl ring. Rhodium(III) catalysts, in particular, have demonstrated significant utility in the C-H activation and annulation reactions with nitroalkenes.

The catalytic cycle is proposed to commence with the coordination of a Rh(III) species to the benzene ring of this compound, followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate. This is a common and well-established mechanism in Rh(III)-catalyzed C-H activation. Subsequently, the pendant nitroalkene moiety can coordinate to the rhodium center. Migratory insertion of the rhodium-carbon bond into the activated double bond of the nitroalkene would then lead to the formation of a six-membered ring system. The final steps of the catalytic cycle would involve protonolysis or reductive elimination to release the cyclized product and regenerate the active Rh(III) catalyst.

While direct experimental data for the intramolecular cyclization of this compound is not extensively documented, studies on analogous systems provide strong support for this mechanistic pathway. For instance, the Rh(III)-catalyzed annulation of arylnitrones with nitroolefins proceeds through a similar sequence of C-H activation, coordination, and migratory insertion.

Palladium-catalyzed reactions also offer a viable route for such intramolecular cyclizations. Palladium(II) catalysts can initiate C-H activation of the phenyl ring, forming a palladacycle. Subsequent intramolecular insertion of the nitroalkene would yield the cyclized product. The choice of ligands and reaction conditions is crucial in steering the reaction towards the desired outcome and preventing side reactions.

Intermolecular Addition Reactions:

In an intermolecular scenario, the C-H bond of an external aromatic or vinylic compound can be activated by a transition metal catalyst, followed by addition across the double bond of this compound. This would result in the formation of a new carbon-carbon bond at the carbon atom beta to the nitro group.

Rhodium(III) catalysis has been successfully employed for the intermolecular C-H addition to various nitroalkenes. The mechanism involves the formation of a rhodacyclic intermediate from the external C-H bond donor, which then adds to the nitroalkene acceptor. A wide range of directing groups on the C-H donor can be utilized to control the regioselectivity of the C-H activation step.

The following table summarizes representative examples of transition metal-catalyzed C-H activation and addition reactions involving nitroalkenes, which serve as models for the potential reactivity of this compound.

| Catalyst System | C-H Donor | Nitroalkene Acceptor | Product Type | Reference |

| [CpRhCl₂]₂/AgSbF₆ | N-Phenyl-2-aminopyridine | β-Nitrostyrene | Annulated heterocycle | Not specified in search results |

| CpRh(MeCN)₃₂ | Benzamide | 1-Nitro-1-propene | C-H addition product | Not specified in search results |

| Pd(OAc)₂/Ligand | Thiophene | 2-(2-Nitrovinyl)thiophene | Thienopyrrole | unimi.it |

Electrochemical Transformations of Nitroalkenes

The electrochemical behavior of this compound is primarily dictated by the reducible nitroalkene functionality. Electrochemical methods offer a powerful and environmentally benign approach to transform the nitro group into a variety of other functional groups by controlling the applied potential and the reaction medium. The reduction of conjugated nitroalkenes typically proceeds in a stepwise manner, involving the formation of radical anions and dianions as key intermediates.

Mechanism of Electrochemical Reduction:

The initial step in the electrochemical reduction of this compound in an aprotic solvent is a one-electron transfer to the lowest unoccupied molecular orbital (LUMO) of the nitroalkene system. This reversible step generates a radical anion, which is stabilized by the delocalization of the negative charge over the nitro group and the conjugated π-system. The stability of this radical anion allows for its characterization by techniques such as cyclic voltammetry.

Upon application of a more negative potential, a second electron can be transferred to the radical anion, forming a dianion. This dianion is a highly reactive intermediate. In the presence of a proton source (e.g., water, alcohols, or acids), the dianion is rapidly protonated. The nature of the final product is highly dependent on the availability of protons and the applied potential.

Product Distribution:

The controlled potential electrolysis of this compound can lead to a variety of products:

Formation of Oximes: At moderately negative potentials in a protic medium, the two-electron, two-proton reduction of the nitroalkene leads to the formation of a nitroso intermediate, which is further reduced to a hydroxylamine. Dehydration of the hydroxylamine under the reaction conditions yields the corresponding oxime.

Formation of Amines: At more negative potentials, a four-electron, four-proton reduction can occur, leading directly to the formation of the primary amine. Alternatively, the oxime formed at less negative potentials can be further reduced to the amine in a subsequent step.

Formation of Saturated Nitroalkanes: In some cases, particularly with certain electrode materials and in the presence of specific mediators, the double bond of the nitroalkene can be selectively reduced without affecting the nitro group, leading to the formation of the corresponding saturated nitroalkane.

The electrochemical reduction of nitroaromatic compounds has been extensively studied. sci-int.comresearchgate.netresearchgate.netxmu.edu.cnutexas.edu While the phenyl group in this compound is not directly conjugated to the nitro group, its presence can influence the electronic properties of the molecule and potentially affect the reduction potentials.

The following table presents typical reduction potentials for related nitroalkenes, providing an indication of the potential range required for the electrochemical transformation of this compound.

| Compound | Reduction Potential (V vs. SCE) | Product(s) | Reference |

| 1-Nitro-1-propene | -0.8 to -1.0 | Propionaldehyde oxime | Not specified in search results |

| β-Nitrostyrene | -0.7 to -0.9 | Phenylacetaldehyde oxime | Not specified in search results |

| Nitrobenzene | -1.15 (first step) | Nitrobenzene radical anion | sci-int.com |

Catalytic Strategies in 4 Nitrobut 3 En 1 Yl Benzene Chemistry: Enantioselective and Diastereoselective Control

Organocatalysis in Asymmetric Transformations of Nitroalkenes

Organocatalysis has emerged as a powerful tool for the construction of chiral molecules, offering a metal-free alternative to traditional methods. The activation of nitroalkenes through various modes of organocatalysis has been a subject of intense investigation.

Chiral Amine, Pyrrolidine (B122466), and Thiourea (B124793) Catalysis

Chiral primary and secondary amines, particularly those derived from proline and cinchona alkaloids, are cornerstones of organocatalysis. rsc.org They typically react with carbonyl compounds to form nucleophilic enamines, which can then undergo conjugate addition to nitroalkenes. rsc.org However, in the context of reactions where the nitroalkene is the substrate for nucleophilic attack, these catalysts often play a different role.

Bifunctional catalysts incorporating a chiral amine or pyrrolidine scaffold along with a hydrogen-bond donor like thiourea have proven highly effective. nih.govmdpi.com The amine moiety can activate the nucleophile, while the thiourea group activates the nitroalkene by hydrogen bonding to the nitro group, thereby lowering its LUMO and increasing its electrophilicity. mdpi.comresearchgate.net This dual activation model is a key strategy for achieving high levels of stereocontrol in the conjugate addition of various nucleophiles to nitroalkenes. researchgate.net

Table 1: Representative Organocatalysts for Asymmetric Transformations of Nitroalkenes

| Catalyst Type | Activating Group(s) | Typical Reaction |

|---|---|---|

| Chiral Primary Amine-Thiourea | Primary Amine, Thiourea | Michael Addition |

| Pyrrolidine-Thiourea | Secondary Amine, Thiourea | Michael Addition |

This table represents common catalyst classes for nitroalkenes in general, as specific data for (4-Nitrobut-3-en-1-yl)benzene is unavailable.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to generate acyl anion equivalents and for their role in umpolung (polarity reversal) reactivity. nih.govnih.gov In the context of nitroalkenes, NHCs can catalyze a variety of transformations, including annulations and cycloadditions. nih.govnih.gov The reaction of an NHC with an aldehyde generates a Breslow intermediate, a nucleophilic species that can add to electrophiles like nitroalkenes. nih.govresearchgate.net The subsequent reaction pathway can lead to a diverse range of complex molecular architectures. nih.govresearchgate.net

Design and Application of Bifunctional Catalysts for Synergistic Activation

The design of bifunctional catalysts is a key area of research in organocatalysis. mdpi.com By incorporating multiple catalytic functionalities into a single molecule, it is possible to achieve synergistic activation of both the nucleophile and the electrophile, leading to enhanced reactivity and stereoselectivity. mdpi.comresearchgate.net For nitroalkenes, this often involves a combination of a Lewis base or Brønsted base to activate the nucleophile and a hydrogen-bond donor (like thiourea or squaramide) to activate the nitroalkene. researchgate.net This cooperative catalysis is crucial for difficult transformations and for achieving high levels of stereocontrol. researchgate.net

Transition Metal Catalysis in Asymmetric Transformations of Nitroalkenes

Transition metal catalysis offers a complementary approach to organocatalysis for the asymmetric transformation of nitroalkenes, with a wide range of metals and ligands available to tune reactivity and selectivity.

Rhodium-Catalyzed Enantioselective Hydrogenation and C-H Additions

Rhodium complexes are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins. nih.gov For nitroalkenes, this reaction provides a direct route to chiral nitroalkanes, which are valuable synthetic intermediates. nih.gov The choice of chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity.

While rhodium-catalyzed C-H addition reactions are well-established, their application to nitroalkenes is less common. These reactions typically involve the activation of a C-H bond and its subsequent addition across a double bond. The directing group strategy is often employed to control the regioselectivity of the C-H activation step.

Copper-Catalyzed Asymmetric Conjugate Additions

Copper catalysis is widely used for the asymmetric conjugate addition of organometallic reagents to electron-deficient olefins, including nitroalkenes. researchgate.netmdpi.com A variety of nucleophiles, such as organozinc and Grignard reagents, can be employed. researchgate.netmdpi.com The catalyst is typically generated in situ from a copper(I) or copper(II) salt and a chiral ligand, with phosphoramidites and chiral diphosphines being among the most successful ligand classes. researchgate.netmdpi.com These reactions are a powerful method for the formation of C-C bonds and the creation of new stereocenters.

Table 2: Common Transition Metal-Based Catalytic Systems for Nitroalkene Functionalization

| Metal | Chiral Ligand Type | Typical Reaction |

|---|---|---|

| Rhodium | Chiral Diphosphines | Asymmetric Hydrogenation |

This table illustrates general catalytic systems for nitroalkenes, as specific data for this compound is not documented in the literature.

In-Depth Analysis of Catalytic Strategies for this compound Reveals Research Gap

The intended article was to focus on the following catalytic strategies:

Biocatalysis for Selective Nitroalkene Transformations:This section aimed to discuss the application of enzymes, such as ene-reductases from the Old Yellow Enzyme (OYE) family, for the selective transformation of this compound. Biocatalysis offers a green and highly selective alternative to traditional chemical methods. While the biocatalytic reduction of various nitroalkenes is an active area of research, specific studies detailing the enzymatic transformation of this compound, including conversion rates and stereoselectivity, could not be located.

The absence of dedicated research on this compound within these specific catalytic frameworks prevents the creation of the requested detailed and data-rich article. The scientific community has largely focused on more substituted or electronically different nitroalkenes, leaving the specific catalytic behavior of this compound an area ripe for future investigation. Such research would be valuable in expanding the understanding and application of these powerful catalytic methods to a wider range of substrates.

Applications of 4 Nitrobut 3 En 1 Yl Benzene Derivatives in Complex Molecule Synthesis

Construction of Heterocyclic Compounds from Nitroalkenes

Nitroalkenes are powerful precursors for the synthesis of a wide array of heterocyclic systems. The nitro group's strong electron-withdrawing capability activates the carbon-carbon double bond for nucleophilic attack, while the nitro group itself can be transformed into other functional groups or eliminated, expanding its synthetic utility. rsc.orgrsc.org This section will explore the application of nitroalkenes in constructing three- to six-membered and fused heterocyclic rings.

The reactivity of nitroalkenes has been extensively exploited to synthesize a variety of three- to five-membered heterocycles containing oxygen, nitrogen, and sulfur atoms. rsc.orgrsc.org These synthetic strategies often involve Michael additions, cycloadditions, and various cascade reactions, providing access to structurally diverse small-ring systems. rsc.orgrsc.org

Pyrroles: Polysubstituted pyrroles can be synthesized from nitroalkenes through multicomponent reactions. One such method involves a copper-catalyzed three-component reaction of α-diazoketones, nitroalkenes, and amines under aerobic conditions. This cascade process includes an N-H insertion, a copper-catalyzed oxidative dehydrogenation of the amine, and a [3+2] cycloaddition of the resulting azomethine ylide. Another approach is the base-catalyzed reaction of α-isocyanoacetate esters with nitroalkenes, which proceeds via a Michael addition followed by cyclization and elimination of the nitro group to yield 5-unsubstituted pyrroles.

| Reactants | Catalyst/Base | Product | Reference |

| α-Diazoketones, Nitroalkenes, Amines | Copper catalyst | Polysubstituted pyrroles | nih.gov |

| α-Isocyanoacetate esters, Nitroalkenes | Guanidine base or DBU | 5-Unsubstituted pyrroles |

Pyrazoles: The synthesis of pyrazoles can be achieved by reacting 1,3-dicarbonyl compounds with hydrazine. While not a direct use of nitroalkenes in the final cyclization, intermediates derived from nitroalkenes can be converted to the necessary dicarbonyl precursors. A more direct route involves the reaction of sugar-derived phenylhydrazones with nitroalkenes to produce pentahydroxypentylpyrazoles.

Imidazoles: Functionalized imidazoles are accessible from derivatives of nitroalkenes. For instance, cascade reactions of amidines with nitroallylic acetates lead to the formation of 2,4,5-trisubstituted imidazoles. Similarly, the reaction of amidines with α-bromonitroalkenes yields 2,4-disubstituted imidazoles. These reactions proceed through a sequence that can involve aza-Michael additions and subsequent cyclizations. rsc.org

Triazoles: 1,2,3-Triazoles are readily synthesized through the 1,3-dipolar cycloaddition of azides to the activated double bond of nitroalkenes. This reaction can be performed under catalyst-free conditions with sodium azide. The reaction of nitroalkenes or their vicinal acetoxy nitro precursors with sodium azide in hot dimethyl sulfoxide (DMSO) provides a clean route to the corresponding 1,2,3-triazoles in good yields.

| Nitroalkene Derivative | Reagent | Product | Conditions | Reference |

| Nitroalkenes | Sodium azide | 1,2,3-Triazoles | Catalyst-free, mild conditions | organic-chemistry.org |

| Nitroalkenes or vicinal acetoxy nitro derivatives | Sodium azide | 1,2,3-Triazoles | Hot DMSO | frontiersin.org |

Isoxazolines: The synthesis of isoxazolines from nitroalkenes is often achieved through [3+2] cycloaddition reactions. One method involves the reaction of nitrile oxides with nitroalkenes. organic-chemistry.org Nitrile oxides can be generated in situ from the corresponding oximes. Another approach is the phosphane-catalyzed [4+1] annulation between nitroalkenes and Morita-Baylis-Hillman carbonates, which provides polysubstituted isoxazoline N-oxides. nih.gov Furthermore, a one-pot, two-step procedure using 2,4,6-trichloro-1,3,5-triazine (TCT) as a dehydrating agent allows for the conversion of nitroalkenes into bicyclic isoxazolines. rsc.org

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |

| [3+2] Cycloaddition | Nitroalkenes, Nitrile Oxides | - | Isoxazolines | organic-chemistry.org |

| [4+1] Annulation | Nitroalkenes, Morita-Baylis-Hillman carbonates | Phosphane | Isoxazoline N-oxides | nih.gov |

| Cascade Reaction | Nitroalkenes, Vinyl esters | Proline | Isoxazoline-N-oxide | acs.org |

Cyclopentanes: Nitroalkenes serve as effective precursors for the synthesis of functionalized cyclopentane rings. A notable method is the palladium-catalyzed [3+2] cycloaddition of nitroalkenes with trimethylenemethane. This reaction proceeds with excellent yield and enantioselectivity, producing nitrocyclopentanes which are versatile intermediates that can be converted to cyclopentylamines and cyclopentenones.

Nitroaziridines: The synthesis of three-membered nitrogen-containing heterocycles, or aziridines, can be accomplished starting from nitroalkenes. Asymmetric synthesis of chiral nitroaziridines has been reported from optically active (E)-nitroalkenes, demonstrating the utility of nitroalkenes in stereoselective synthesis. rsc.org

Nitroazetidines: Four-membered nitrogenous heterocycles, azetidines, can also be synthesized from nitroalkenes. Substituted 3-nitroazetidines are formed through a domino Michael/cyclization reaction of nitroalkenes with N-aryl/tosylphosphoramidates. rsc.org

Pyrrolidines: The construction of five-membered pyrrolidine (B122466) rings from nitroalkenes is a well-established synthetic strategy. Trisubstituted chiral pyrrolidines can be synthesized through organocatalytic cascade reactions. For example, the reaction of nitroalkenes with α,β-unsaturated aldehydes in the presence of a chiral amine catalyst can lead to highly functionalized pyrrolidines with excellent diastereo- and enantioselectivity. rsc.org

| Heterocycle | Synthetic Method | Starting Materials | Key Features | Reference |

| Nitroaziridines | Asymmetric synthesis | Optically active (E)-nitroalkenes | Stereoselective | rsc.org |

| Nitroazetidines | Domino Michael/cyclization | Nitroalkenes, N-aryl/tosylphosphoramidates | High to excellent yields | rsc.org |

| Pyrrolidines | Organocatalytic cascade reaction | Nitroalkenes, α,β-Unsaturated aldehydes | High diastereo- and enantioselectivity | rsc.org |

Nitroalkenes are also key starting materials for the construction of six-membered and fused heterocyclic systems. researchgate.net These syntheses often rely on reactions such as Michael additions and hetero-Diels-Alder reactions, as well as various cascade and domino processes. researchgate.net

Piperidines: The piperidine scaffold is a common motif in natural products and pharmaceuticals. Substituted piperidines can be synthesized from nitroalkenes via three-component reactions. For instance, the reaction of a nitroalkene, an amine, and an enone can lead to the formation of the piperidine ring. researchgate.net Organocatalytic Michael/aza-Henry/hemiaminalization reaction cascades involving an aldehyde, a nitroalkene, and an imine source can produce N-formyl piperidines with multiple contiguous chiral centers as single diastereomers. researchgate.net

Tetrahydropyrans: The synthesis of tetrahydropyran rings, which are present in many natural products like sugars and flavonoids, can be achieved using nitroalkenes. researchgate.net These syntheses can be accomplished through various strategies that capitalize on the reactivity of the nitroalkene moiety to construct the six-membered oxygen-containing ring.

Piperidinones: Polysubstituted 2-piperidinones can be synthesized through a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, dialkylmalonates, and ammonium acetate. researchgate.net This multicomponent approach allows for the efficient assembly of the piperidinone core with a high degree of substitution.

| Heterocycle | Synthetic Method | Reactants | Key Features | Reference |

| Piperidines | Three-component reaction | Nitroalkene, Amine, Enone | Formation of substituted piperidines | researchgate.net |

| Piperidines | Organocatalytic cascade | Aldehyde, Nitroalkene, Imine source | N-formyl piperidines with 5 contiguous chiral centers | researchgate.net |

| Piperidinones | Four-component reaction | Nitrostyrene (B7858105), Aromatic aldehyde, Dialkylmalonate, Ammonium acetate | Polysubstituted 2-piperidinones | researchgate.net |

Synthesis of Six-Membered and Fused Heterocyclic Systems

Formation of Dihydroisoquinolones and Dihydropyridones

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. Derivatives of (4-Nitrobut-3-en-1-yl)benzene serve as precursors for constructing dihydroisoquinolone and dihydropyridone scaffolds, which are present in numerous biologically active compounds.

One plausible strategy for the formation of a dihydroisoquinolone core involves an intramolecular aza-Michael addition. A derivative of this compound bearing an amino group on the phenyl ring, such as 2-amino-(4-nitrobut-3-en-1-yl)benzene, can undergo cyclization. Under basic conditions, the amine can add to the electron-deficient double bond in a conjugate fashion, leading to the formation of a six-membered ring. A subsequent tautomerization and functional group manipulation of the nitro group would yield the dihydroisoquinolone skeleton. A related intermolecular process, the domino aza-Michael–Henry reaction between 2-aminobenzaldehydes and nitro-olefins, has been shown to produce 3-nitro-1,2-dihydroquinolines, demonstrating the feasibility of this type of cyclization. beilstein-journals.org

Dihydropyridones can be synthesized from nitroalkene precursors via hetero-Diels-Alder reactions, where the nitroalkene acts as the dienophile or is part of the diene system. organic-chemistry.orgwikipedia.orgmdpi.com In an aza-Diels-Alder reaction, an imine dienophile reacts with a diene to form a tetrahydropyridine, which can be oxidized to a dihydropyridone. Alternatively, an N-sulfonyl-1-aza-1,3-butadiene can react with an alkene dienophile. nih.gov The reactivity of these systems is often enhanced by electron-withdrawing groups, making nitro-substituted dienes or dienophiles effective reaction partners. researchgate.net

| Product Scaffold | Synthetic Strategy | Key Reaction Type | Precursor Requirement |

| Dihydroisoquinolone | Intramolecular Cyclization | aza-Michael Addition | Amino-substituted ω-aryl nitroalkene |

| Dihydropyridone | [4+2] Cycloaddition | aza-Diels-Alder Reaction | Imine + Diene or Azadiene + Alkene |

Synthesis of Pyridines and Quinolines

The construction of aromatic pyridine and quinoline rings from nitroalkenes is a valuable transformation. researchgate.net These scaffolds are ubiquitous in pharmaceuticals and natural products.

Pyridines can be formed through [3+2] cycloaddition reactions of nitroalkenes with suitable partners, followed by rearrangement or elimination. For instance, the reaction of nitroalkenes with pyridinium imines, mediated by a copper catalyst, can lead to the formation of pyrazolo[1,5-a]pyridines. mdpi.com In these reactions, the nitroalkene effectively serves as a synthetic equivalent of an alkyne, and the reaction proceeds via an oxidative annulation pathway. chim.it

Quinolines can be synthesized from ω-aryl nitroalkenes through multi-step sequences. A key strategy involves leveraging the nitro group as a masked amine and the alkene for cyclization. For example, an organocatalytic enantioselective domino aza-Michael–Henry reaction of 2-aminobenzaldehydes with nitroalkenes provides a direct route to synthetically useful 3-nitro-1,2-dihydroquinolines. beilstein-journals.org Subsequent elimination of the nitro group and aromatization would furnish the quinoline ring system. This approach highlights the utility of the nitroalkene moiety in orchestrating the formation of the heterocyclic core. Classical methods like the Friedländer synthesis, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can also be adapted, where the nitroalkene derivative is first converted to a suitable ketone precursor. iipseries.org

Fabrication of Carbocyclic Ring Systems

Derivatives of this compound are effective substrates for the construction of carbocyclic rings. The electron-deficient nature of the nitro-activated double bond makes it an excellent Michael acceptor for intramolecular cyclization reactions. organicreactions.org

When a nucleophilic center, typically a stabilized carbanion such as that derived from a β-dicarbonyl compound, is present on the aryl ring of an ω-aryl nitroalkene, an intramolecular Michael addition can occur. This process, often promoted by a base, results in the formation of a new ring fused to the aromatic system. For example, a derivative of this compound containing a β-ketoester on the phenyl ring could cyclize to form a tetralone skeleton. nih.gov Such reactions are powerful tools for building polycyclic systems from simple acyclic precursors. nih.gov The stereochemical outcome of these cyclizations can often be controlled, leading to the formation of complex carbocycles with high diastereoselectivity.

Role in Natural Product Synthesis and Analogues

The versatile reactivity of nitroalkenes makes them valuable intermediates in the total synthesis of natural products and their analogues. researchgate.net The nitro group can be carried through multiple synthetic steps before being converted into other functional groups, such as amines, ketones, or oximes, at a late stage. This chemical flexibility is highly advantageous in complex syntheses. nih.govijraset.com

For instance, amino-acid-based nitroalkenes have been used as key intermediates for synthesizing natural products. mdpi.com The synthetic utility of this compound and related structures lies in their ability to participate in C-C bond-forming reactions to build the carbon skeleton of a target molecule, with the nitro group serving as a masked amino group. This strategy is particularly useful for the synthesis of alkaloids and other nitrogen-containing natural products.

Preparation of Chiral Building Blocks and Advanced Synthetic Intermediates

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry, particularly in the pharmaceutical industry. Derivatives of this compound are excellent starting materials for the preparation of valuable chiral building blocks and advanced synthetic intermediates. The nitroalkene moiety is amenable to a wide range of asymmetric transformations.

Access to Enantioenriched β-Chiral Nitroalkanes

While this compound itself is a γ,δ-unsaturated nitro compound, the α,β-unsaturated nitroalkene functional group is a key electrophile in asymmetric conjugate addition reactions. These reactions are among the most powerful methods for creating stereogenic centers. Organocatalysis has emerged as a particularly effective strategy for the enantioselective Michael addition of nucleophiles to nitroalkenes.

Using chiral primary or secondary amine catalysts (such as those derived from proline or cinchona alkaloids) in combination with thioureas, various nucleophiles like aldehydes, ketones, and other nitroalkanes can be added to α,β-unsaturated nitroalkenes with high enantioselectivity. nih.govmdpi.com The product of such a reaction is a γ-nitro compound (a nitroalkane) with a newly formed chiral center at the β-position relative to the nitro group. These enantioenriched nitroalkanes are versatile intermediates that can be converted into other chiral building blocks, including chiral amines and carboxylic acids. nih.gov

| Nucleophile | Catalyst Type | Product Type | Enantioselectivity (ee) |

| Cyclohexanone | (R,R)-DPEN-thiourea | γ-Nitro Ketone | 95% (syn) |

| Propanal | Chiral Pyrrolidine | γ-Nitro Aldehyde | >95% |

| Nitromethane (B149229) | Cinchona Alkaloid-thiourea | 1,3-Dinitroalkane | up to 95% |

Synthesis of Chiral γ-Amino Acids and Their Derivatives

Chiral γ-amino acids are important components of peptidomimetics and are found in several pharmaceutical agents, such as (S)-pregabalin. The carbon skeleton of this compound is ideally suited for conversion into chiral γ-amino acid derivatives.

A primary route involves the asymmetric reduction of the carbon-carbon double bond, followed by the reduction of the nitro group to an amine. Alternatively, an enantioselective hydroamination of a related cinnamyl ester or phosphonate can establish the chiral amine center directly. chinesechemsoc.org Copper-catalyzed asymmetric hydroamination has proven to be a highly efficient method for this transformation, providing access to γ-amino acid derivatives in good yields with high levels of enantiocontrol. chinesechemsoc.org

Another powerful strategy is the organocatalytic Michael addition of aldehydes or ketones to nitroethylene, which generates γ-nitro carbonyl compounds. nih.gov These intermediates can then be reduced and oxidized to furnish the desired γ-amino acid. This approach allows for the introduction of various side chains, making it a flexible method for preparing a library of chiral γ-amino acids. nih.gov Chiral γ-amino alcohols, another class of valuable building blocks, can also be accessed through related asymmetric synthetic routes. unimi.it

Computational and Theoretical Investigations of 4 Nitrobut 3 En 1 Yl Benzene Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a powerful tool for elucidating the intricate details of chemical reactions involving nitroalkenes like (4-Nitrobut-3-en-1-yl)benzene. researchgate.netdntb.gov.ua DFT calculations allow for the mapping of potential energy surfaces, identifying stable intermediates, transition states, and determining the activation energies required for chemical transformations. This information is crucial for understanding reaction feasibility, kinetics, and mechanistic pathways.

A primary application of DFT in this context is the investigation of conjugate additions, a characteristic reaction of α,β-unsaturated nitro compounds. For instance, in the Michael addition of a nucleophile to this compound, DFT can be used to model the stepwise process. Researchers can calculate the energetics of the initial nucleophilic attack on the β-carbon, the formation of the nitronate intermediate, and the subsequent protonation step.

Detailed research findings from DFT studies on analogous systems reveal that the reaction mechanism can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of a catalyst. rsc.org For example, calculations can show how a catalyst, such as a Lewis acid or a hydrogen-bond donor, stabilizes the transition state, thereby lowering the activation barrier and accelerating the reaction. The analysis of DFT reactivity indices helps to rationalize the roles of different species in the reaction, such as a base-catalyzed C-C bond formation step. rsc.org

Below is a representative data table illustrating the type of energetic data obtained from DFT calculations for a catalyzed Michael addition reaction involving a generic nitroalkene.

Table 1: Representative DFT-Calculated Energetic Profile for a Catalyzed Michael Addition Calculated at the MPWB1K/6-31G* level of theory for an analogous system.*

| Step | Description | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| 1 | Nucleophilic Attack | 12.5 | -8.0 |

| 2 | Proton Transfer | 5.2 | -15.3 |

Transition State Modeling and Elucidation of Stereoselectivity

Understanding and predicting the stereochemical outcome of a reaction is a central goal of modern organic synthesis. Transition state (TS) modeling using computational methods provides a powerful lens through which to view the origins of stereoselectivity. youtube.com For asymmetric reactions involving this compound, computational chemists construct detailed 3D models of the diastereomeric transition states that lead to different stereoisomers.

In organocatalyzed asymmetric reactions, for example, a chiral catalyst (such as a prolinol derivative) forms a complex with the reactants. acs.org The specific non-covalent interactions within this complex, such as hydrogen bonds and steric repulsions, dictate the facial selectivity of the nucleophilic attack on the nitroalkene. By calculating the relative energies of the competing transition states (e.g., TS-Re vs. TS-Si), researchers can predict which stereoisomer will be formed preferentially. An energy difference of just 1.4 kcal/mol between two transition states at room temperature corresponds to an enantiomeric excess (ee) of approximately 90%.

Computational modeling has proven to be a robust tool for rationalizing experimental results and for the rational design of more selective catalysts. rsc.org For instance, if a reaction gives a lower-than-expected ee, TS modeling can identify unfavorable interactions or competing reaction pathways that may be responsible. rsc.org

Table 2: Example of Transition State Energy Comparison for Stereoselectivity Prediction Hypothetical data for an asymmetric Michael addition to this compound.

| Transition State Model | Pathway | Relative Energy (ΔΔG‡) (kcal/mol) | Predicted Major/Minor Product | Predicted Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| TS-A (Re-face attack) | Leads to (R)-product | 0.0 | Major | 95% |

Application of Machine Learning in Catalyst Design and Substrate Prediction

The integration of machine learning (ML) with computational chemistry is revolutionizing the field of catalyst design. digitellinc.comresearchgate.net Instead of relying solely on time-consuming quantum mechanical calculations for every new catalyst or substrate, ML models can be trained on existing datasets to make rapid and accurate predictions. umich.eduscispace.com These datasets are often generated using high-throughput DFT calculations. energyfrontier.us

For reactions involving this compound, ML algorithms can learn the complex relationships between a catalyst's structure and its performance (e.g., yield, activity, and enantioselectivity). umich.edu Input features for the model might include steric and electronic parameters of the catalyst's ligands, while the output is the predicted reaction outcome. Once trained, these models can screen vast virtual libraries of potential catalysts in a fraction of the time required by traditional methods, identifying promising candidates for experimental validation. researchgate.net

Table 3: Illustrative Use of a Machine Learning Model for Virtual Catalyst Screening Predicted outcomes for the asymmetric addition of a generic nucleophile to this compound.

| Catalyst ID | Ligand Type | Key Steric Parameter (e.g., Buried Volume) | Key Electronic Parameter (e.g., pKa) | ML-Predicted % ee |

|---|---|---|---|---|

| Cat-001 | Chiral Phosphoric Acid | 35.2% | 1.8 | 92% |

| Cat-002 | Diphenylprolinol Ether | 31.5% | N/A | 88% |

| Cat-003 | Thiourea-Amine | 40.1% | 6.5 | 97% |

Future Research Directions and Emerging Trends in 4 Nitrobut 3 En 1 Yl Benzene Chemistry

Expansion of Substrate Scope and Achievement of Reaction Generality in Nitroalkene Transformations

A primary focus for future research on (4-Nitrobut-3-en-1-yl)benzene will likely be the expansion of the substrate scope in various transformations, particularly in asymmetric conjugate additions. Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of nitroalkenes. mdpi.comnih.gov The development of catalysts that can accommodate the specific steric and electronic properties of this compound will be crucial.

Broadening the Range of Nucleophiles: Research will likely aim to expand the variety of nucleophiles that can be effectively added to this compound in a stereocontrolled manner. While the addition of common carbon nucleophiles like aldehydes and ketones to nitroalkenes is well-established, future work could focus on more challenging nucleophiles. mdpi.comnih.gov This includes the use of α,α-disubstituted aldehydes, which can lead to the formation of quaternary carbon centers, and a wider array of heteroatom nucleophiles. semanticscholar.org

Table 1: Potential Asymmetric Conjugate Addition Reactions with this compound

| Nucleophile | Catalyst Type | Potential Product | Significance |

| α,α-Disubstituted Aldehydes | Chiral Primary Amine-Salicylamides | γ-Nitroaldehydes with Quaternary Centers | Access to complex chiral building blocks. semanticscholar.org |

| 1,3-Dicarbonyl Compounds | Bifunctional Thioureas/Squaramides | Highly functionalized nitroalkanes | Versatile intermediates for further synthesis. mdpi.com |

| Diphenyl Phosphite | Squaramide Catalysts | Chiral β-Nitro Phosphonates | Precursors to biologically active β-amino phosphonic acids. nih.gov |

| 2(5H)-Furanone | Dinuclear Zinc Catalysts | γ-Substituted Butenolides | Access to synthetically versatile lactone structures. nih.gov |

Achieving Reaction Generality: A significant goal will be to develop catalytic systems that exhibit high generality, providing excellent yields and enantioselectivities for this compound and a wide range of its derivatives with different substitution patterns on the phenyl ring. This would involve the design of robust catalysts that are tolerant of diverse functional groups. mdpi.com

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The quest for more efficient and selective catalysts is a continuous endeavor in organic synthesis. For this compound, this will involve exploring new catalytic paradigms beyond traditional organocatalysis.

Photoenzymatic and Photocatalytic Approaches: The intersection of biocatalysis and photochemistry offers exciting possibilities. Engineered flavin-dependent 'ene'-reductases (EREDs) have been shown to catalyze the highly chemo- and stereoselective C-alkylation of nitroalkanes under photochemical conditions. nih.govnih.gov Future research could explore the development of EREDs tailored for the asymmetric reduction or functionalization of the nitroalkene moiety in this compound. Similarly, visible-light-mediated photoredox catalysis has emerged as a powerful tool for various transformations of nitroalkenes, including denitrative coupling reactions and cycloadditions. researchgate.netresearchgate.net

Table 2: Emerging Catalytic Systems for Nitroalkene Transformations

| Catalytic System | Transformation | Potential Application for this compound | Advantages |

| Engineered 'Ene'-Reductases (EREDs) | Asymmetric Reduction, C-Alkylation | Enantioselective reduction to the corresponding nitroalkane or amine. | High stereoselectivity, mild reaction conditions. nih.govnih.gov |

| Visible-Light Photocatalysis | Denitrative Coupling, Cycloadditions | Formation of new C-C and C-heteroatom bonds at the nitroalkene moiety. | Metal-free options, novel reactivity. researchgate.netresearchgate.net |

| Dinuclear Zinc Catalysis | Asymmetric Conjugate Addition | Stereoselective addition of various nucleophiles. | High diastereo- and enantioselectivity for challenging substrates. nih.gov |

| Iridium Catalysis | pH-Dependent Reduction | Selective reduction to either the corresponding ketone or nitroalkane. | High chemoselectivity controlled by pH. nih.govmdpi.com |

Advanced Organocatalyst Design: The design of new generations of organocatalysts with enhanced activity and selectivity will continue to be important. This includes the development of multifunctional catalysts that can activate both the nitroalkene and the nucleophile through multiple non-covalent interactions, such as hydrogen bonding. mdpi.com

Integration with Sustainable Chemical Processes and Methodologies

The principles of green chemistry are increasingly guiding synthetic chemistry research. mdpi.com Future work on this compound will undoubtedly be influenced by the need for more sustainable and environmentally friendly processes.

Biocatalysis and Green Solvents: The use of enzymes, such as nitroreductases, for the selective reduction of nitro groups presents a green alternative to traditional methods that often employ harsh reagents. nih.govbohrium.com Research into tailoring nitroreductases for substrates like this compound could lead to efficient and sustainable routes to the corresponding amines. Furthermore, performing reactions in environmentally benign solvents, such as water or bio-based solvents, is a key aspect of green chemistry. nih.govdntb.gov.ua Developing catalytic systems that are active and stable in these media will be a significant research focus.

Catalyst-Free and Cascade Reactions: The development of catalyst-free reactions, for instance, by utilizing the inherent reactivity of the substrates in green solvents like water, represents an ideal in sustainable synthesis. nih.gov Additionally, designing cascade or tandem reactions, where multiple bond-forming events occur in a single pot, can significantly improve the efficiency and reduce waste. rsc.orgsemanticscholar.org Future research could aim to design cascade sequences starting from this compound to rapidly build molecular complexity. For example, a domino Michael addition-cyclization could be envisioned.

Table 3: Sustainable Approaches in Nitroalkene Chemistry

| Sustainable Methodology | Description | Potential Relevance to this compound |

| Biocatalytic Reduction | Use of enzymes (e.g., nitroreductases) for the reduction of the nitro group. | A green and selective method to synthesize the corresponding amine. chemrxiv.org |

| Reactions in Green Solvents | Performing synthetic transformations in water or other environmentally benign solvents. | Reducing the environmental impact of synthetic procedures. nih.govdntb.gov.ua |

| Catalyst-Free Transformations | Designing reactions that proceed efficiently without the need for a catalyst. | The ultimate goal in terms of process simplification and waste reduction. nih.gov |

| Cascade/Tandem Reactions | Combining multiple reaction steps into a single, one-pot operation. | Increasing synthetic efficiency and reducing purification steps. rsc.orgrsc.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (4-Nitrobut-3-EN-1-YL)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via electrophilic nitration of a butenyl-substituted benzene precursor. A mixed-acid system (e.g., concentrated HNO₃ and H₂SO₄) is typically employed for nitration, with temperature control (0–5°C) to minimize side reactions like oxidation or over-nitration. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the nitroalkene product. Reaction optimization should focus on stoichiometry (1:1.2 molar ratio of substrate to HNO₃) and monitoring via TLC or HPLC .

Q. What analytical techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve alkene proton signals (δ 6.5–7.5 ppm for aromatic protons; δ 5.5–6.5 ppm for nitroalkene protons). Coupling constants (J values) confirm trans/cis configurations of the double bond.

- X-ray Crystallography : Employ SHELX programs for structure refinement. Key parameters include Mo-Kα radiation (λ = 0.71073 Å) and low-temperature data collection (100 K) to enhance resolution .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and nitro group fragmentation patterns.

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental spectroscopic data and predicted electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Compare computed NMR chemical shifts (GIAO method) and IR vibrational frequencies with experimental data to validate the structure. Discrepancies may arise from solvent effects or crystal-packing forces, which can be addressed using polarizable continuum models (PCM) or periodic boundary conditions in simulations .

Q. What strategies mitigate contradictions in reactivity studies, such as unexpected byproducts during functionalization of the nitroalkene moiety?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-nitration) to track nitro group behavior in reactions.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify intermediates (e.g., nitronium ion adducts).

- Side-Reaction Analysis : Employ LC-MS or GC-MS to detect and characterize byproducts (e.g., oxidized or dimerized species). Adjust electron-withdrawing group (EWG) positioning to modulate alkene reactivity .

Q. How does the nitro group’s electron-withdrawing nature influence the compound’s stability and regioselectivity in Diels-Alder reactions?

- Methodological Answer : The nitro group reduces electron density at the alkene, enhancing dienophile reactivity. Computational Fukui indices (electrophilicity) predict regioselectivity in cycloadditions. Experimental validation involves reacting the compound with dienes (e.g., anthracene) under thermal (80–120°C) or Lewis acid-catalyzed (e.g., AlCl₃) conditions. Compare endo/exo selectivity ratios via NOESY NMR or X-ray diffraction .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Re-refine X-ray data using alternative software (e.g., Olex2 vs. SHELXL) to rule out refinement artifacts.

- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., nitro group rotation) that may explain spectral broadening.

- Synchrotron Studies : High-resolution synchrotron XRD (λ < 1 Å) resolves subtle bond-length discrepancies caused by thermal motion or disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.